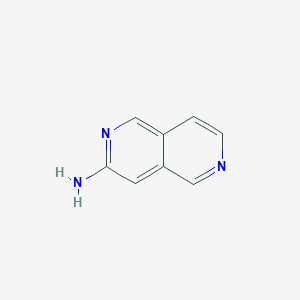

2,6-Naphthyridin-3-amine

Description

Overview of Naphthyridine Isomers and Structural Diversity

The fundamental structure of naphthyridine consists of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible constitutional isomers. mdpi.comnih.govdntb.gov.ua This isomeric diversity is a key factor in the varied chemical properties and biological applications of naphthyridine derivatives.

The six isomers of naphthyridine are:

1,7-Naphthyridine

2,7-Naphthyridine

Each isomer possesses a unique electronic distribution and geometric shape, which dictates its reactivity, potential for intermolecular interactions, and ultimately, its utility as a scaffold in medicinal chemistry and materials science. The position of the nitrogen atoms influences properties such as basicity and the ability to act as ligands for metal ions.

Table 1: The Six Isomers of Naphthyridine

| Isomer Name | Structure |

|---|---|

| 1,5-Naphthyridine |  |

| 1,6-Naphthyridine |  |

| 1,7-Naphthyridine |  |

| 1,8-Naphthyridine |  |

| 2,6-Naphthyridine |  |

| 2,7-Naphthyridine |  |

Historical Context and Evolution of Naphthyridine Research

The study of naphthyridines dates back to the late 19th century. The first derivative of this class, a 1,8-naphthyridine, was synthesized by Reissert in 1893. mdpi.com However, it was not until 1927 that the parent, unsubstituted 1,5- and 1,8-naphthyridine compounds were prepared. nih.gov

The evolution of synthetic methodologies has been central to the advancement of naphthyridine chemistry. Early methods for synthesizing the related quinoline (B57606) ring system, such as the Skraup and Friedländer reactions, were adapted for naphthyridines. nih.govencyclopedia.pub The Friedländer reaction, which involves the condensation of an ortho-amino benzaldehyde (B42025) with a compound containing a reactive methylene (B1212753) group, remains a relevant strategy. nih.gov Over the years, numerous other synthetic routes have been developed, including cycloaddition reactions and palladium-catalyzed cross-coupling reactions, which allow for more complex and diverse substitutions. mdpi.comresearchgate.net More recently, green chemistry approaches, such as microwave-assisted synthesis, have been employed to create naphthyridine derivatives efficiently and sustainably. derpharmachemica.com

A significant milestone in the history of naphthyridine research was the introduction of Nalidixic acid, a 1,8-naphthyridine derivative, into clinical practice in 1967 as an antibacterial agent. mdpi.com This event solidified the status of the naphthyridine scaffold as a "privileged structure" in medicinal chemistry and spurred further investigation into its therapeutic potential.

Significance of Naphthyridine Scaffolds in Heterocyclic Chemistry

Naphthyridine scaffolds are considered privileged structures because they can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.gov This versatility has made them a cornerstone in the design and development of new drugs. researchgate.net

The significance of naphthyridines stems from several key attributes:

Biological Activity: Derivatives have been reported to possess antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties, among others. mdpi.comtandfonline.comekb.eg

Structural Rigidity and Planarity: The fused ring system provides a rigid, often planar, scaffold that can effectively interact with biological macromolecules, such as DNA and protein active sites. derpharmachemica.com

Tunable Electronics: The presence and position of the two nitrogen atoms allow for the fine-tuning of the molecule's electronic properties, which is crucial for optimizing interactions with biological targets.

Ligand Properties: The nitrogen atoms can act as ligands, coordinating with metal ions to form stable complexes. This has applications in catalysis and the development of imaging agents. mdpi.comnih.govmdpi.com

Materials Science Applications: Naphthyridine-based compounds have been explored for use in organic light-emitting materials and functional polymers for electronics. mdpi.comresearchgate.net

Among the isomers, the 1,8-naphthyridine core has received the most extensive attention, largely due to the success of nalidixic acid and the subsequent development of quinolone antibiotics. ekb.eg However, other isomers, including the 2,6-naphthyridine scaffold, are increasingly being explored for their unique properties.

Specific Research Focus on 2,6-Naphthyridin-3-amine: Current Gaps and Academic Interests

While the 1,8-naphthyridine isomer is well-established, research into the 2,6-naphthyridine scaffold, and specifically 2,6-naphthyridin-3-amine, represents a more nascent and evolving field. The academic interest in this particular compound and its derivatives lies in the potential to uncover novel biological activities distinct from those of the more studied isomers.

Current Academic Interests:

Synthetic Methodology Development: A primary focus of current research is the development of efficient and versatile synthetic routes to access the 2,6-naphthyridine core. Researchers have explored methods starting from pyridine derivatives, such as 4-cyano-3-pyridylacetonitrile, which can be cyclized to form substituted 3-amino-2,6-naphthyridines. derpharmachemica.comcdnsciencepub.com Strategies include base-mediated intramolecular cyclization and rhodium-catalyzed cycloadditions. researchgate.net

Exploration of Biological Activity: There is a strong interest in synthesizing libraries of 2,6-naphthyridine derivatives to screen for various biological activities. Preliminary studies have suggested that compounds containing this scaffold may exhibit effects on the central nervous system, as well as potential anticancer and antimicrobial properties. researchgate.net The 3-amino group on the 2,6-naphthyridine scaffold serves as a key functional handle for further chemical modification to build molecular diversity.

Current Research Gaps:

Limited Derivative Library: Compared to the vast number of 1,8-naphthyridine analogues, the library of synthesized and tested 2,6-naphthyridin-3-amine derivatives is relatively small.

Lack of Extensive SAR Studies: Comprehensive Structure-Activity Relationship (SAR) studies for the 2,6-naphthyridin-3-amine scaffold are largely absent from the literature. Understanding how different substituents on the ring system affect biological activity is a critical gap that needs to be addressed.

Underdeveloped Applications in Materials Science: While other naphthyridine isomers have been investigated for materials applications, the potential of the 2,6-naphthyridine core in this area remains underexplored.

The research landscape for 2,6-naphthyridin-3-amine is characterized by a focus on fundamental synthetic chemistry and initial biological screening. The existing gaps represent significant opportunities for future research to expand the chemical space and unlock the full potential of this unique heterocyclic scaffold.

Table 2: Research Highlights for 2,6-Naphthyridine Synthesis

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| 4-Cyano-3-pyridylacetonitrile | Cyclization with HBr | 3-Amino-1-bromo-2,6-naphthyridine | derpharmachemica.com |

| 2-(4-Cyano-3-pyridyl)propionitrile | Cyclization with HBr | 3-Amino-4-methyl-2,6-naphthyridine | cdnsciencepub.com |

| 3-Cyano-methylpyridine-4-carbonitrile | Base-mediated intramolecular cyclization | 3-Amino-2,6-naphthyridine derivatives | researchgate.net |

| Cyano-yne-allene substrates | Rhodium-catalyzed [2+2+2] cycloaddition | 2,6-Naphthyridine derivatives | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,6-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWDXCSKXABQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=NC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702049 | |

| Record name | 2,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-42-5 | |

| Record name | 2,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Naphthyridin 3 Amine and Its Derivatives

Classical and Contemporary Approaches to 2,6-Naphthyridine (B1209661) Ring System Construction

The foundational methods for building the 2,6-naphthyridine skeleton rely on cyclization reactions, which form one of the pyridine (B92270) rings onto a pre-existing pyridine structure. Over time, these have been supplemented by more complex and efficient protocols, including multicomponent and metal-catalyzed reactions.

Cyclization reactions are a cornerstone of heterocyclic chemistry and represent the most traditional approach to the naphthyridine framework. These reactions typically involve the formation of the second pyridine ring through intramolecular condensation or addition reactions.

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce naphthyridines by using aminopyridines as the starting material instead of anilines. mdpi.com This reaction involves heating an aminopyridine with glycerol (B35011), an oxidizing agent (like sulfuric acid), and a catalyst such as ferrous sulfate (B86663). nih.gov The in-situ dehydration of glycerol forms acrolein, which undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine product. thieme-connect.de Specifically, the Skraup reaction with 3-aminopyridine (B143674) can be utilized to synthesize 1,7- and 1,5-naphthyridines, and variations of this cyclocondensation approach are foundational to forming the fused pyridopyridine system. nih.govthieme-connect.deopenalex.org

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Skraup Reaction | Aminopyridines | Glycerol, H₂SO₄, Oxidizing Agent | Naphthyridines | mdpi.comthieme-connect.de |

| Improved Skraup | 3-Aminopyridine | Glycerol, FeSO₄, Boric Acid | 1,6-Naphthyridine (B1220473) | nih.gov |

A highly effective and widely used strategy for synthesizing the 2,6-naphthyridine core involves the cyclization of appropriately substituted pyridine derivatives. researchgate.net A prominent example is the synthesis starting from 4-cyano-3-pyridylacetonitrile. This dinitrile undergoes cyclization in the presence of anhydrous hydrogen bromide to form 3-amino-1-bromo-2,6-naphthyridine. thieme-connect.dederpharmachemica.com The mechanism proposed suggests a nucleophilic attack of the cyano nitrogen at the pyridine 4-position onto the side-chain cyano group's carbon atom. derpharmachemica.com This intermediate is a direct precursor to 2,6-Naphthyridin-3-amine derivatives.

A detailed experimental procedure outlines suspending 4-cyano-3-pyridylacetonitrile in dry ether, cooling it significantly, and bubbling anhydrous hydrogen bromide through the mixture. derpharmachemica.com This process leads to the formation of 3-amino-1-bromo-2,6-naphthyridine in high yield (80.3%). derpharmachemica.com Subsequent chemical transformations can then be performed to remove the bromine and yield the parent 2,6-naphthyridine or other derivatives. derpharmachemica.comcdnsciencepub.com A microwave-assisted variation of this method has also been developed, offering an efficient and environmentally friendly alternative. derpharmachemica.com

Another approach involves the cyclization of β-homocinchomeronic acid diamide (B1670390) to create the 2,6-naphthyridine ring system, which was part of the first reported synthesis of this isomer. cdnsciencepub.com

| Starting Material | Key Reagent(s) | Product | Yield | Reference |

| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr | 3-Amino-1-bromo-2,6-naphthyridine | 80.3% | derpharmachemica.com |

| 2-(4-Cyano-3-pyridyl)propionitrile | Anhydrous HBr | 3-Amino-4-methyl-2,6-naphthyridine | - | cdnsciencepub.com |

| β-Homocinchomeronic acid diamide | - | 2,6-Naphthyridine (via intermediates) | - | cdnsciencepub.com |

Intramolecular cyclization offers a powerful method for constructing the 2,6-naphthyridine ring with high regioselectivity. One such strategy involves the acid-catalyzed cyclization of arylethynylpyridinenitriles to prepare aryl-substituted 2,6-naphthyridin-1-ones. researchgate.net Similarly, 3-cyano-2-(phenylethynyl)pyridine can undergo intramolecular cyclization under acidic conditions to yield naphthyridine derivatives. nii.ac.jp

Another versatile approach is the cyclization of 2-alkynylquinoline-3-carboxaldehydes. When treated with aqueous ammonia, these substrates undergo spontaneous cyclization to form benzo[b] researchgate.netnaphthyridines in excellent yields. chim.it Furthermore, a metal-free, one-pot strategy using O-alkynylquinolinyl aldehydes with tert-butyl amine and iodine facilitates an imino-iodization-cyclization cascade to produce 4-iodo-3-phenylbenzo[b] researchgate.netnaphthyridine. tandfonline.com Base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile is another route to novel derivatives of 3-amino-2,6-naphthyridine. researchgate.net

| Precursor Type | Reaction Condition | Resulting Scaffold | Reference |

| Arylethynylpyridinenitriles | Acid-catalyzed | 3-Aryl-2,6-naphthyridin-1-ones | researchgate.net |

| 3-Cyanomethylpyridine-4-carbonitriles | Base-mediated | 3-Amino-2,6-naphthyridine derivatives | researchgate.net |

| 2-Alkynylquinoline-3-carboxaldehydes | Aqueous ammonia | Benzo[b] researchgate.netnaphthyridines | chim.it |

| 5H-Chromeno[2,3-b]pyridines | Reflux in formic acid | Benzo[b]chromeno[4,3,2-de] researchgate.netnaphthyridines | nih.gov |

Multicomponent reactions (MCRs) are highly efficient in building complex molecular architectures from simple starting materials in a single step, aligning with the principles of green chemistry. researchgate.netthieme-connect.com Several MCRs have been developed for the synthesis of naphthyridine scaffolds.

A three-component reaction for synthesizing 1,6-naphthyridine-2,5-diones has been established using aminopyridinones, aromatic aldehydes, and Meldrum's acid. sorbonne-universite.fr This domino reaction, which proceeds via a Knoevenagel condensation, Michael addition, and cyclization sequence, is particularly effective under ultrasound irradiation in water. sorbonne-universite.fr Another three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which are analogs of the natural product lophocladine A. acs.org Additionally, a novel one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization–Suzuki coupling sequence has been used to efficiently synthesize benzo[h] researchgate.netnaphthyridin-2(1H)-ones. nih.gov

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing robust and concise routes to complex scaffolds. researchgate.net Rhodium-catalyzed [2+2+2] cycloaddition of substrates like cyano-yne-allenes enables a direct synthesis of the 2,6-naphthyridine skeleton. researchgate.netresearchgate.net Ruthenium catalysts have been employed to transform fumaramides with 1,2-dialkyl ethynes through two C-H/N-H annulations, yielding 2,6-naphthyridine-1,5-diones in high yield. researchgate.net

Cross-coupling reactions are also pivotal in building the naphthyridine framework. Cobalt-catalyzed cross-coupling of halogenated naphthyridines with organometallic reagents (zinc or magnesium) allows for the preparation of polyfunctional naphthyridines. acs.org Palladium-catalyzed reactions, such as the Sonogashira coupling of o-bromopyridinecarbaldehydes with alkynes, followed by cyclization, provide access to various naphthyridine isomers, including 1,6-, 2,6-, and 2,7-naphthyridines. thieme-connect.de Stille and Negishi cross-coupling reactions are also employed to construct substituted naphthyridine frameworks from dihalo-substituted pyridine intermediates.

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Cyano-yne-allene scaffolds | 2,6-Naphthyridine derivatives | researchgate.netresearchgate.net |

| Ruthenium (Ru) | C-H/N-H Annulation | Fumaramides, 1,2-dialkyl ethynes | 2,6-Naphthyridine-1,5-diones | researchgate.net |

| Palladium (Pd) | Sonogashira Coupling/Cyclization | o-Bromopyridinecarbaldehydes, alkynes | Naphthyridines | thieme-connect.de |

| Cobalt (Co) | Cross-Coupling | Halogenated naphthyridines, organozinc/magnesium reagents | Polyfunctional naphthyridines | acs.org |

Metal-Catalyzed Cycloaddition and Cross-Coupling Strategies

Copper-Catalyzed Methodologies

Synthesis of 2,6-Naphthyridin-3-amine

A more direct and documented pathway to derivatives of 2,6-Naphthyridin-3-amine originates from 4-cyano-3-pyridylacetonitrile.

A key intermediate, 3-amino-1-bromo-2,6-naphthyridine, can be synthesized from 4-cyano-3-pyridylacetonitrile. derpharmachemica.comthieme-connect.de The reaction involves the cyclization of the starting material by the action of anhydrous hydrogen bromide, often under microwave irradiation to promote an efficient and clean reaction. derpharmachemica.com This cyclization can also be performed by bubbling anhydrous hydrogen bromide through an ethereal suspension of the starting nitrile. derpharmachemica.com

Reaction Scheme: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine

4-Cyano-3-pyridylacetonitrile --(HBr, Ether)--> 3-Amino-1-bromo-2,6-naphthyridine

| Starting Material | Reagent | Product | Yield |

| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr | 3-Amino-1-bromo-2,6-naphthyridine | 80.3% derpharmachemica.com |

This table details the synthesis of the key bromo-amino-naphthyridine intermediate.

The 3-amino-1-bromo-2,6-naphthyridine intermediate is a versatile platform for further functionalization. While direct catalytic amination to replace the bromine is a plausible route, other transformations have been reported. For instance, the bromo-substituent can be replaced by a methoxy (B1213986) group upon treatment with sodium methoxide. cdnsciencepub.com The resulting 3-amino-1-methoxy-2,6-naphthyridine can then undergo further reactions.

A common strategy for the amination of halo-naphthyridines involves nucleophilic substitution. cambridgescholars.com The reactivity of naphthyridines towards nucleophilic attack makes them suitable substrates for such transformations. cambridgescholars.com The amination of 3-bromo-2-ethoxy-1,5-naphthyridine has been reinvestigated, highlighting the complexity and potential for rearrangement in such reactions. The direct conversion of 3-amino-1-bromo-2,6-naphthyridine to 2,6-Naphthyridin-3-amine would require a selective dehalogenation step. However, catalytic reduction of halogenated naphthyridines is often not a suitable method for dehalogenation because it can also lead to the partial reduction of the heterocyclic ring system. derpharmachemica.com

Diazotization of the amino group on the naphthyridine ring provides a pathway to various other functional groups. The diazotization of 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite (B80452) and hydrobromic acid leads to the formation of 1,3-dibromo-2,6-naphthyridine in good yield. derpharmachemica.com Interestingly, this reaction can also yield a minor product, 1,3,4-tribromo-2,6-naphthyridine, which is thought to form via electrophilic bromination at the C-4 position prior to diazotization. derpharmachemica.com The resulting 1,3-dibromo-2,6-naphthyridine can be further functionalized. For example, treatment with hydrazine (B178648) hydrate (B1144303) yields 1,3-dihydrazino-2,6-naphthyridine quantitatively. cdnsciencepub.comderpharmachemica.com Subsequent oxidation of the dihydrazino derivative with copper sulfate provides a route to the unsubstituted 2,6-naphthyridine. cdnsciencepub.comderpharmachemica.com Similarly, diazotization of 3-amino-2,6-naphthyridine in the presence of cuprous chloride can be used to introduce a chloro group at the 3-position. cdnsciencepub.com

Reaction Data: Diazotization of 3-Amino-1-bromo-2,6-naphthyridine

| Starting Material | Reagents | Major Product | Yield |

|---|

This table shows the outcome of the diazotization reaction on the bromo-amino-naphthyridine intermediate.

Functionalization through Halogenation and Amination Reactions

Eco-Sustainable and Green Chemistry Principles in 2,6-Naphthyridine Synthesis

The application of green chemistry to the synthesis of the 2,6-naphthyridine scaffold focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key to this is the adoption of alternative energy sources and greener reaction media.

Microwave irradiation has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 2,6-naphthyridine derivatives. researchgate.net This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. researchgate.net

A notable application of microwave assistance is in the synthesis of 2,6-naphthyridine and its derivatives from 4-cyano-3-pyridylacetonitrile. researchgate.net In this multi-step synthesis, the initial cyclization to form a key intermediate, 3-amino-1-bromo-2,6-naphthyridine, is significantly accelerated under microwave irradiation. researchgate.net The entire sequence, which involves cyclization, diazotization, and subsequent reactions to yield the core 2,6-naphthyridine structure, benefits from the efficiency of microwave heating. researchgate.net This method is highlighted as a clean, efficient, and environmentally benign approach. researchgate.net

A similar microwave-assisted strategy has been successfully applied to the synthesis of 4-methyl-2,6-naphthyridines, starting from 2-(4-cyano-3-pyridyl)propionitrile. researchgate.net This process also proceeds through a 3-amino-1-bromo-4-methyl-2,6-naphthyridine intermediate, demonstrating the utility of this green methodology for creating substituted 2,6-naphthyridine derivatives. researchgate.net The use of microwave irradiation in these syntheses represents a significant step towards more sustainable chemical production. researchgate.netresearchgate.net

Table 1: Microwave-Assisted Synthesis of 2,6-Naphthyridine Intermediates

| Starting Material | Intermediate Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Cyano-3-pyridylacetonitrile | 3-Amino-1-bromo-2,6-naphthyridine | Anhydrous HBr, Microwave | 80.3 | researchgate.net |

| 2-(4-Cyano-3-pyridyl)propionitrile | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Anhydrous HBr, Microwave | 79.8 | researchgate.net |

The replacement of volatile and often toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. While specific examples of solvent-free synthesis of 2,6-Naphthyridin-3-amine are not extensively documented, the broader field of naphthyridine synthesis provides valuable insights into the potential of these methods.

The use of water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. Research on the synthesis of other naphthyridine isomers, such as 1,8-naphthyridines, has demonstrated the feasibility of conducting reactions in aqueous media, sometimes facilitated by catalysts like silica (B1680970) gel. This approach not only reduces the reliance on organic solvents but can also simplify product isolation.

Ionic liquids have also been explored as green reaction media for the synthesis of various naphthyridine derivatives. researchgate.net These salts, which are liquid at or near room temperature, offer benefits such as low vapor pressure and high thermal stability. Their use can lead to improved reaction rates and selectivities.

Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, represent a particularly green synthetic strategy. nih.gov For instance, the synthesis of thieno[2,3-b]-1,8-naphthyridines has been achieved under solvent-free microwave conditions using a solid catalyst. nih.gov Such methodologies, which have been successfully applied to other classes of naphthyridines, hold significant promise for the future development of eco-friendly synthetic routes to 2,6-Naphthyridin-3-amine and its derivatives. The principles demonstrated in the synthesis of related heterocyclic systems suggest that similar solvent-free or benign-solvent approaches could be effectively adapted for the 2,6-naphthyridine core.

Chemical Reactivity and Mechanistic Investigations of 2,6 Naphthyridin 3 Amine

Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Core

The reactivity of the naphthyridine core is dictated by the electron-withdrawing nature of its nitrogen atoms, which makes it prone to nucleophilic attack. wur.nl For halogenated 2,6-naphthyridines, nucleophilic substitution is a common and synthetically useful reaction. For instance, in 1,3-dibromo-2,6-naphthyridine, nucleophilic attack occurs preferentially at the C-1 position over the C-3 position. rroij.com This is demonstrated by the reaction with sodium methoxide, which readily forms 3-bromo-1-methoxy-2,6-naphthyridine. cdnsciencepub.com This heightened reactivity at C-1 is analogous to that observed in halogenated isoquinolines. rroij.com The chlorine atoms in derivatives like 2,6-dichloro-1,5-naphthyridine (B1582902) can be displaced by various nucleophiles, including amines, thiols, and alkoxides, highlighting the susceptibility of the halo-naphthyridine core to such reactions.

In the case of 2,6-naphthyridin-3-amine and its derivatives, the amino group itself can be the target of substitution, most notably through diazotization. Treatment of 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite (B80452) and hydrobromic acid leads to the formation of 1,3-dibromo-2,6-naphthyridine. derpharmachemica.com This reaction proceeds via a diazonium salt intermediate, which is then displaced by the bromide ion.

Electrophilic substitution on the naphthyridine core is significantly more challenging due to the deactivating effect of the ring nitrogens. wur.nl However, the activating, ortho-para directing amino group at C-3 can facilitate such reactions, though the conditions can lead to unexpected outcomes. An interesting case arises during the diazotization of 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.com Besides the expected substitution of the amino group, an electrophilic bromination can occur at the C-4 position, yielding 1,3,4-tribromo-2,6-naphthyridine. derpharmachemica.com This side reaction is thought to happen because the reaction between nitrous acid and hydrobromic acid can liberate elemental bromine (Br₂), which then acts as the electrophile. derpharmachemica.com The slow rate of diazotization, potentially hindered by the resonance involvement of the amino group's lone pair with the ring nitrogen, allows the competing bromination to occur. derpharmachemica.com

Direct electrophilic attack on an amine, such as alkylation, is a well-known process. idc-online.com While specific examples on 2,6-naphthyridin-3-amine are not detailed, primary amines generally react with alkyl halides to give N-alkylated products. idc-online.com A challenge in such reactions is the potential for multiple alkylations, leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts. idc-online.com Another common electrophilic reaction involving amines is with sulfonyl chlorides, like benzenesulfonyl chloride, which forms sulfonamides. idc-online.com

| Reaction Type | Substrate | Reagent(s) | Product(s) | Position of Substitution | Reference(s) |

| Nucleophilic Substitution | 1,3-Dibromo-2,6-naphthyridine | Sodium Methoxide | 3-Bromo-1-methoxy-2,6-naphthyridine | C-1 | cdnsciencepub.com |

| Nucleophilic Substitution | 1,3-Dibromo-2,6-naphthyridine | Hydrazine (B178648) Hydrate (B1144303) | 1,3-Dihydrazino-2,6-naphthyridine | C-1, C-3 | cdnsciencepub.comderpharmachemica.com |

| Diazotization (Sandmeyer) | 3-Amino-1-bromo-2,6-naphthyridine | NaNO₂, HBr | 1,3-Dibromo-2,6-naphthyridine | C-3 | cdnsciencepub.comderpharmachemica.com |

| Electrophilic Bromination | 3-Amino-1-bromo-2,6-naphthyridine | NaNO₂, HBr (forms Br₂) | 1,3,4-Tribromo-2,6-naphthyridine | C-4 | derpharmachemica.com |

Oxidation and Reduction Processes of 2,6-Naphthyridin-3-amine and its Derivatives

Oxidation and reduction reactions, collectively known as redox reactions, involve the transfer of electrons, leading to changes in the oxidation state of atoms. libretexts.orgsavemyexams.comncert.nic.inrsc.orgbyjus.com In organic chemistry, this often corresponds to the gain or loss of hydrogen or oxygen atoms. libretexts.org

The 2,6-naphthyridine (B1209661) ring system can undergo both oxidation and reduction. The nitrogen atoms can be oxidized to form N-oxides. Reduction of the aromatic system is also possible, yielding partially or fully saturated derivatives. For instance, catalytic reduction of halogenated naphthyridines is often avoided for dehalogenation because it can lead to partial reduction of the heterocyclic rings. derpharmachemica.com A more effective method for dehalogenation involves converting the halo-derivative to a dihydrazino-derivative, followed by oxidation with cupric sulfate (B86663). This process, used in the synthesis of the parent 2,6-naphthyridine, is believed to proceed through a diimide intermediate that decomposes to the final product and nitrogen gas via a free radical mechanism. derpharmachemica.com

The reduction of naphthyridine esters with hydride reagents like lithium aluminum hydride (LAH) can yield the corresponding alcohols, which can then be oxidized to aldehydes. google.com Furthermore, cobalt-catalyzed transfer hydrogenation has been shown to selectively reduce 1,5-naphthyridines to their 1,2,3,4-tetrahydro derivatives using formic acid as a hydrogen source. mdpi.com

| Process | Substrate | Reagent(s)/Conditions | Product | Comments | Reference(s) |

| Oxidation | 1,3-Dihydrazino-2,6-naphthyridine | Cupric Sulfate, Acetic Acid, Water | 2,6-Naphthyridine | This is a de-hydrazination/oxidation step to form the aromatic core. | derpharmachemica.com |

| Reduction | Naphthyridine Esters | Lithium Aluminum Hydride (LAH) | Naphthyridine Alcohols | Standard reduction of an ester to an alcohol. | google.com |

| Reduction | 1,5-Naphthyridine (B1222797) | Co(BF₄)₂·6H₂O, Phosphine (B1218219) Ligand, Formic Acid | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Selective reduction of one pyridine (B92270) ring. | mdpi.com |

Cross-Coupling Reactions for Further Derivatization

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for the derivatization of heterocyclic scaffolds like 2,6-naphthyridine. mdpi.com Key reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govx-mol.commdpi.comacs.org

These reactions typically require a halogenated or triflated naphthyridine precursor. For example, 1,6-naphthyridine-5,7-diones can be converted into bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates, which serve as excellent substrates for one-pot difunctionalization reactions. acs.org Palladium and cobalt catalysts are commonly employed. nih.govacs.org Cobalt-catalyzed cross-couplings have been used to functionalize various chloronaphthyridines with both alkyl and aryl Grignard and zinc reagents. acs.org

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. researchgate.net It has been applied to synthesize N3-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines using palladium catalysts with specialized phosphine ligands like RuPhos and BrettPhos. nih.gov This methodology is crucial as it allows for the introduction of diverse alkyl and aryl amine functionalities, which would be challenging to achieve through classical methods. mdpi.comnih.gov Similarly, Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-heterocycle with a boronic acid or ester. nih.govmdpi.com These reactions have proven effective for various naphthyridine isomers, allowing for the introduction of aryl groups.

| Coupling Reaction | Catalyst System | Substrate Type | Nucleophile/Reagent | Product Type | Reference(s) |

| Suzuki-Miyaura | Palladium-based | Halonaphthyridine | Arylboronic Acid | Aryl-substituted Naphthyridine | nih.gov |

| Buchwald-Hartwig | Palladium/RuPhos or BrettPhos | 3-Halo-2-aminopyridine | Primary/Secondary Amines | N³-Substituted 2,3-Diaminopyridine | nih.gov |

| Cobalt-Catalyzed Cross-Coupling | CoCl₂ or CoCl₂·2LiCl | Chloronaphthyridine | Alkyl/Aryl Magnesium or Zinc Halides | Alkylated/Arylated Naphthyridine | acs.org |

| Negishi | Palladium-based | 1-Chloro-4-iodo-2,7-naphthyridine | Arylzinc Chloride | Aryl-substituted Naphthyridine | acs.org |

Rearrangement Mechanisms Affecting Naphthyridine Structure

Rearrangement reactions can significantly alter the heterocyclic framework, leading to isomeric structures or entirely new ring systems. One of the most relevant rearrangements for nitrogen-containing heterocycles is the Dimroth rearrangement. nih.govwikipedia.org This process typically involves the isomerization of a heterocycle where endocyclic and exocyclic heteroatoms switch places through a sequence of ring-opening and ring-closing steps. nih.govnih.gov The rate and outcome of the Dimroth rearrangement are influenced by factors such as pH, the number of nitrogen atoms in the ring, and the electronic nature of substituents. nih.gov For instance, heating certain 7,8,9,10-tetrahydro nih.govresearchgate.netsmolecule.comtriazolo[3,4-a] researchgate.netresearchgate.netnaphthyridines in an amine solvent can induce a Dimroth rearrangement of the triazole fragment. researchgate.net

Another significant rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. This pathway has been observed in the thermal rearrangement of certain chromeno[2,3-b]pyridines, which transform into 5,6,7,8,9,10-hexahydrobenzo[b] nih.govrsc.orgnaphthyridines with excellent yields. mdpi.com The transformation is believed to proceed through nucleophilic addition, opening of the pyran ring, and subsequent closure to form the new naphthyridine ring. mdpi.comosi.lv The Smiles rearrangement is another intramolecular nucleophilic aromatic substitution that can occur. For example, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine derivatives undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com

While these examples often pertain to derivatives or related isomers, they illustrate the types of rearrangements the naphthyridine scaffold can undergo, driven by thermodynamics and reaction conditions to form more stable products.

Advanced Derivatization and Structure Property Relationships of 2,6 Naphthyridin 3 Amine Analogues

Strategic Modifications and Substituent Effects on the Naphthyridine Core

The chemical behavior of the 2,6-naphthyridine (B1209661) core is highly sensitive to the nature and position of its substituents. Strategic modifications are employed to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity, binding affinities, and physicochemical characteristics.

The introduction of halogen atoms, for instance, creates activated positions for nucleophilic displacement, serving as a key strategy for further functionalization. The synthesis of 1,3-dichloro-2,6-naphthyridine (B13897334) can be achieved from 2,6-naphthyridin-3-amine through diazotization followed by chlorination, highlighting a pathway to introduce reactive chloro groups. These chloro-substituted naphthyridines are amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains. The differential reactivity between halogen substituents can be exploited for selective functionalization.

Alkyl groups, such as methyl substituents, can also significantly impact the properties of the naphthyridine core. Studies on the related 2-amino-1,8-naphthyridine isomer have shown that the introduction of methyl groups enhances binding affinity to DNA duplexes. bohrium.com This enhancement is attributed to a reduction in the loss of binding entropy, demonstrating that even small alkyl groups can have profound effects on molecular interactions through hydrophobic contributions. bohrium.com

The ligand architecture can have a significant influence on the coordination chemistry of dimagnesium complexes supported by dinucleating naphthyridine-based ligands. acs.org Variations in the ligand backbone, such as the use of secondary amine versus amide donors, lead to divergent reactivity outcomes, underscoring the impact of both steric and electronic features. acs.org

| Substituent/Modification | Position(s) | Observed Effect on Naphthyridine Core | Reference |

|---|---|---|---|

| Chlorine (-Cl) | 1, 3 | Enhances electrophilicity, creating sites for nucleophilic aromatic substitution. | |

| Methyl (-CH₃) | 7 (on 1,8-naphthyridine) | Increases binding affinity to DNA by reducing the entropic penalty of binding. | bohrium.com |

| Amide vs. Amine Donors | Pendant | Alters steric and electronic environment, leading to different reactivity pathways in organometallic complexes. | acs.org |

| Hydroxyl (-OH) | 1 (on 3-substituted 2,6-naphthyridine) | Introduces a site for potential hydrogen bonding and further functionalization. |

Formation of Fused Heterocyclic Systems Containing the 2,6-Naphthyridine Moiety

The 2,6-naphthyridine core serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of the naphthyridine ring and its substituents, particularly the 3-amino group, facilitates cyclization reactions to form fused structures. These reactions expand the chemical space and lead to novel scaffolds with unique three-dimensional architectures.

A common strategy involves the construction of a new ring fused to the naphthyridine core. For example, efficient syntheses of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine and related tetracyclic systems have been developed. researchgate.net These multi-step syntheses often begin with a substituted naphthyridine, which is first used to construct a fused pyrazole (B372694) ring, followed by a subsequent heterocyclization to add a pyrimidine (B1678525) ring. researchgate.net The treatment of pyrazolo[3,4-c]-2,7-naphthyridines with acetylacetone (B45752), for instance, affords tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.net

Natural heteroaromatic amino acids can also be used as starting materials to build fused heterocyclic frameworks. mdpi.com Methodologies like the Pictet-Spengler reaction are commonly employed to form fused pyridine-containing systems, a principle that can be applied to precursors bearing the 2,6-naphthyridine moiety. mdpi.com One-step methods have also been developed for the synthesis of fused systems, such as 6H-indolo[2,3-b] Current time information in Bangalore, IN.nih.govnaphthyridines, demonstrating the versatility of naphthyridine chemistry in constructing diverse and linear indoloquinolines. acs.org

These synthetic strategies showcase the utility of the 2,6-naphthyridin-3-amine framework as a precursor for generating a wide array of fused heterocyclic compounds, including pyrazolo-, pyrimido-, and indolo-fused naphthyridines. researchgate.netacs.org

Influence of Structural Variations on Chemical Behavior and Reactivity Profiles

The introduction of electron-withdrawing or electron-donating groups directly impacts the nucleophilicity and electrophilicity of the naphthyridine rings. Halogen substituents, for example, enhance the reactivity of the core toward nucleophilic substitution. The specific substitution pattern on the naphthyridine ring system significantly influences its chemical behavior and potential applications.

The architecture of ligands attached to the naphthyridine core can have a major impact on coordination chemistry and reactivity. acs.org In dimagnesium complexes supported by naphthyridine-based ligands, steric bulk around the metal core differs markedly between different ligand designs, highlighting the significant influence of ligand architecture. acs.org This can lead to divergent reaction outcomes; for example, one ligand system may cleanly form a specific complex while another triggers radical reactivity, resulting in ligand butylation and dimerization. acs.org

Altering the connecting positions of two 2-amino-1,8-naphthyridine units in a dimer significantly affects the conformation, spatial arrangement, and orientation of the heterocycles. nih.gov These structural changes modulate the molecule's binding efficiency and selectivity for DNA and RNA motifs by influencing stacking tendencies and hydrogen bonding capabilities. nih.gov

| Structural Variation | Influence on Chemical Behavior/Reactivity | Example | Reference |

|---|---|---|---|

| Dichloro-substitution | Activates the naphthyridine core for nucleophilic displacement reactions. | Synthesis of 1,3-dichloro-2,6-naphthyridine allows for subsequent functionalization. | |

| Pendant Amide vs. Amine Ligands | Dictates the outcome of reactions with organometallic reagents due to steric and electronic differences. | Amide-based ligands can produce paramagnetic species while amine-based ligands form clean complexes with Mg(n-Bu)₂. | acs.org |

| Fused Ring Formation | Creates rigid, polycyclic systems with distinct electronic and steric properties for further reactions. | Pyrazolo[3,4-c]-2,7-naphthyridines can be further cyclized with acetylacetone to form tetracyclic systems. | researchgate.net |

| Linkage Position in Dimers | Affects molecular conformation (e.g., stacked vs. unstacked) and binding specificity to nucleic acids. | Varying the connection points of 2-amino-1,8-naphthyridine dimers alters their binding to cytosine-rich DNA. | nih.gov |

Development of Libraries of 2,6-Naphthyridin-3-amine Derivatives for Academic Exploration

The systematic synthesis of compound libraries based on a common scaffold is a powerful strategy in modern chemical research. The 2,6-naphthyridin-3-amine core is an attractive scaffold for library development due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. researchgate.net

The development of a library of compounds allows for the efficient exploration of structure-activity relationships (SAR). An example of this approach is the synthesis of a 101-membered library using 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds. acs.org In this work, the core scaffold was synthesized via an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization. acs.org This scaffold was then elaborated using common reactions suitable for library synthesis, such as urea, amide, and sulfonamide formations, to generate a large number of distinct derivatives. acs.org

The purpose of such libraries is often for high-throughput screening against biological targets to identify lead compounds for further investigation. For instance, the screening of the 101-membered tetrahydro-1,6-naphthyridine library led to the discovery of three lead compounds with antituberculosis activity. acs.org This demonstrates how a library approach, starting from a naphthyridine core, can accelerate the discovery process in academic and drug discovery research. While this example uses a 1,6-naphthyridine (B1220473) isomer, the principles of library design and synthesis are directly applicable to the 2,6-naphthyridin-3-amine scaffold.

The creation of these libraries is facilitated by robust synthetic routes that allow for the introduction of various functional groups and side chains, often through parallel synthesis techniques. This enables the creation of a diverse set of molecules for exploration in fields ranging from medicinal chemistry to materials science.

Computational and Theoretical Chemistry Studies of 2,6 Naphthyridin 3 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has proven to be a versatile and accurate approach for predicting a wide range of molecular properties. nih.govresearchgate.net DFT calculations, particularly using the B3LYP functional, are frequently employed to obtain reliable results for geometry optimization, electronic properties, and vibrational frequencies. nih.govresearchgate.netresearchgate.net

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. diva-portal.org For molecules with flexible bonds, a conformational analysis is performed to identify the most stable conformer. researchgate.net

For the 2,6-naphthyridine (B1209661) scaffold, the fused pyridine (B92270) rings are expected to be largely planar. smolecule.com In related heterocyclic systems, such as 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, the aromatic portion maintains planarity while the saturated ring adopts a more complex conformation, like a chair-like form. For 2,6-naphthyridin-3-amine, the geometry would be optimized to determine the precise bond lengths, bond angles, and dihedral angles that define its most stable structure. This process involves calculating the forces on each atom and adjusting their positions until those forces are minimized. diva-portal.org DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used for this purpose, providing geometries that are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. researchgate.net The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. ajchem-a.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities. ajchem-a.comtandfonline.com A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

For 2,6-naphthyridin-3-amine, a DFT calculation would provide the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP surface is colored to represent different electrostatic potential values. wolfram.com Typically, red and yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions with a near-neutral potential. researchgate.net

For 2,6-naphthyridin-3-amine, an MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine rings and the nitrogen of the amine group due to the presence of lone pairs of electrons. uni-muenchen.de These sites would be the most probable locations for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and some carbon atoms in the rings might exhibit a positive potential, making them susceptible to nucleophilic interactions. The MEP analysis thus provides a visual guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. researchgate.netwisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of hyperconjugative and intramolecular charge transfer effects. researchgate.net

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. researchgate.net The calculation of vibrational frequencies is a common application, providing a theoretical infrared (IR) and Raman spectrum. dtic.mil These calculated spectra, when compared with experimental data, can help in assigning the observed vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. dtic.milwikipedia.org

For 2,6-naphthyridin-3-amine, DFT calculations would predict the characteristic vibrational frequencies for the N-H stretching and bending modes of the amine group, as well as the stretching and bending modes of the C-C and C-N bonds within the naphthyridine rings. dtic.mil The primary amine (NH2) group typically shows characteristic frequencies for symmetric and asymmetric N-H stretching, H-N-H bending (scissoring), and NH2 wagging. dtic.mil The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other approximations in the theoretical model. acs.org

Theoretical Insights into Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.org This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of reaction feasibility and kinetics. frontiersin.org

For reactions involving 2,6-naphthyridin-3-amine, such as electrophilic substitution or nucleophilic attack, computational studies can model the entire reaction pathway. derpharmachemica.com For example, in a diazotization reaction, which is common for primary aromatic amines, DFT calculations could be used to model the formation of the diazonium salt and any subsequent reactions. derpharmachemica.com The calculations can identify the transition state structures, which are saddle points on the potential energy surface, and their corresponding energies. This information is crucial for understanding the rate-determining step of a reaction and for predicting how changes in the molecular structure or reaction conditions might affect the outcome. rsc.orgfrontiersin.org

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical switching. acs.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO responses. rsc.org The NLO properties of a molecule are governed by its response to an applied electric field, which can be described by the polarizability (α) and the first-order hyperpolarizability (β).

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting these properties. researchgate.net For instance, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is often used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of organic molecules. researchgate.net These calculations help in understanding the structure-property relationships that give rise to NLO activity. dntb.gov.ua

While extensive research has been conducted on various naphthyridine derivatives and other heterocyclic systems to explore their NLO potential, specific computational data on the first hyperpolarizability (β) and related NLO properties for 2,6-Naphthyridin-3-amine were not found in the surveyed literature. Studies on similar molecules, such as derivatives of 1,8-naphthyridine (B1210474) and other amino-substituted heterocycles, have shown that the amino group can act as an effective electron donor, which, coupled with the electron-accepting nature of the naphthyridine ring, could potentially lead to a significant NLO response. mdpi.com Theoretical investigations on related systems often involve the optimization of the molecular geometry and calculation of electronic properties to predict their NLO behavior. researchgate.netdntb.gov.ua However, without specific calculations for 2,6-Naphthyridin-3-amine, a quantitative assessment of its NLO properties remains speculative.

Conceptual DFT for Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a robust framework for quantifying the reactivity of chemical species through a set of descriptors derived from the variation of energy with respect to the number of electrons. nih.govarabjchem.org These descriptors, such as chemical potential (μ), hardness (η), electrophilicity index (ω), and softness (S), are invaluable for predicting the reactive behavior of molecules. nih.govnih.gov They are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key global reactivity descriptors are defined as follows:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is given by η = (ELUMO - EHOMO) / 2. mdpi.com A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). mdpi.com

Global Softness (S): It is the reciprocal of global hardness (S = 1/η) and indicates the molecule's polarizability.

These descriptors help in understanding the global reactivity of a molecule. For instance, a high electrophilicity index suggests that the molecule is a good electrophile. nih.gov While the principles of Conceptual DFT have been applied to a wide range of organic and heterocyclic compounds to understand their reactivity, specific published data detailing the calculated HOMO-LUMO energies and the resulting reactivity descriptors for 2,6-Naphthyridin-3-amine are not available in the reviewed literature. Computational studies on analogous amino-substituted aza-aromatic compounds, such as 6-methoxypyridin-3-amine derivatives, have utilized these DFT descriptors to correlate theoretical reactivity with experimental findings like antimicrobial activity. Such studies demonstrate the utility of Conceptual DFT in predicting the chemical behavior of complex organic molecules.

Applications of 2,6 Naphthyridin 3 Amine in Advanced Chemical Systems

Coordination Chemistry and Ligand Design

The arrangement of nitrogen atoms within the fused pyridine (B92270) rings of naphthyridines allows them to act as powerful chelating ligands for a variety of metal ions. This has led to extensive research into their use for creating sophisticated coordination complexes with tailored properties.

Naphthyridine-Based Ligands for Transition Metal Complexes

Naphthyridine-based ligands are particularly effective in creating dinuclear complexes, which hold two metal centers in close proximity. nih.govacs.org This structural feature is of significant interest as it can mimic the active sites of metalloenzymes and facilitate cooperative catalytic activity. nih.govacs.orgescholarship.org Researchers have synthesized a family of dinucleating 1,8-naphthyridine (B1210474) ligands designed to bind two first-row transition metals, such as copper. nih.govacs.org

The rigidity of the naphthyridine backbone enforces specific geometries around the metal centers. For instance, the ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) has been used to synthesize a series of dinuclear and tetranuclear first-row transition metal complexes. rsc.orgrsc.org In these complexes, the ligand's coordination pocket promotes pseudo-octahedral geometries, with bridging ligands like chloro, hydroxo, and aqua creating a "diamond" shaped core. rsc.orgrsc.org The distance between the metal centers in these complexes can be precisely controlled, varying from 2.7826(5) to 3.2410(11) Å depending on the metal and its oxidation state. rsc.orgrsc.org

Furthermore, the design of unsymmetrical naphthyridine ligands, which feature different donor groups on either side of the core, has enabled the selective synthesis of heterobimetallic complexes. nih.govacs.orgescholarship.org This demonstrates the power of ligand design in creating complex and specific metallic assemblies for advanced applications. nih.govacs.org

Table 1: Examples of Naphthyridine-Based Ligands and Their Metal Complexes

| Ligand | Metal(s) | Complex Type | Key Structural Feature | Ref. |

|---|---|---|---|---|

| 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) | Mn(II), Fe(II), Co(III), Ni(II), Cu(II), Zn(II) | Dinuclear, Tetranuclear | "Diamond" shaped M₂(μ-X)₂ core; Pseudo-octahedral geometry | rsc.orgrsc.org |

| 2,7-bis(2,6-diisopropylphenyl)-N,N'-diphenyl-1,8-naphthyridine (DPEN) | Copper(I) | Dinuclear | C₂ᵥ-symmetric complex with a σ-bridging acetonitrile (B52724) ligand | escholarship.org |

| Unsymmetrical dipyridyl-phosphine naphthyridine ligand | Various | Heterobimetallic | Differentiated binding sites (N,N,N and N,P) for selective metal coordination | escholarship.org |

Catalytic Applications of Metal-Naphthyridine Complexes

The unique structures of metal-naphthyridine complexes make them highly effective catalysts for a range of important organic transformations. Their ability to activate substrates and facilitate bond formation is central to their catalytic function.

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon, carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. eie.gr Naphthyridine-based complexes have emerged as promising catalysts in this area.

An air-stable nickel(II) chloro complex supported by a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand has been shown to be a universal catalyst for both C–O and C–N cross-coupling reactions. chemistryviews.org This system utilizes light energy from blue or purple LEDs to promote the reaction of aryl bromides with amines or alcohols, eliminating the need for a precious metal photosensitizer. chemistryviews.org For C-N cross-coupling, the reactions are conducted under blue LED light, while C-O coupling uses purple LED light, yielding moderate to excellent product yields. chemistryviews.org This work highlights how naphthyridine ligands can be used to develop photocatalytic applications for earth-abundant first-row transition metals. chemistryviews.org

In a related area, manganese complexes bearing a naphthyridine-N-oxide ligand have been successfully applied in the α-alkylation of ketones with alcohols. beilstein-journals.org This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an environmentally friendly process for forming C-C and C-N bonds, where alcohol serves as the alkylating agent and water is the only byproduct. beilstein-journals.org

Table 2: Catalytic Performance of a Nickel-Naphthyridine Complex in Cross-Coupling Reactions

| Reaction Type | Light Source | Solvent | Base | Product Yields | Ref. |

|---|---|---|---|---|---|

| C-N Cross-Coupling | Blue LED | Dimethylacetamide (DMA) | Not specified | Moderate to Excellent | chemistryviews.org |

The catalytic hydroboration of unsaturated compounds like alkenes and alkynes is a highly useful synthetic method that produces versatile organoboron intermediates. tdx.cat Transition metal catalysis significantly enhances the efficiency and selectivity of these reactions compared to uncatalyzed processes. tdx.cat

While direct examples using 2,6-naphthyridin-3-amine are not extensively documented, related systems show the potential of naphthyridine ligands in this field. For instance, microcrystalline copper nanocluster (Cu₄NC) catalysts have demonstrated high chemoselectivity and efficiency in the hydroboration of alkynes. nih.gov Control experiments indicated that the reaction is not spontaneous and requires the copper catalyst to proceed under mild conditions. nih.gov The development of such catalysts is crucial for practical and sustainable hydroboration reactions. nih.gov The use of N-heterocyclic thione ligands has been shown to improve the stability and activity of copper catalysts, suggesting a promising avenue for ligand engineering strategies, including those based on naphthyridine scaffolds. nih.gov

General studies on catalytic hydroboration emphasize that metal complexes can achieve different chemo-, regio-, and stereoselectivities than uncatalyzed reactions, and the use of chiral ligands can lead to asymmetric transformations. tdx.cat

C-N and C-O Cross-Coupling Reactions

Supramolecular Chemistry and Self-Assembly Systems

Beyond covalent chemistry, the 2,6-naphthyridine (B1209661) framework is an excellent building block for supramolecular chemistry. Its capacity for specific, directional, non-covalent interactions, particularly hydrogen bonding, allows for the spontaneous formation of large, well-ordered structures from smaller molecular components.

Hydrogen Bonding Interactions in 2,6-Naphthyridine Architectures

The arrangement of hydrogen bond donors and acceptors in naphthyridine derivatives allows for the creation of highly stable, self-assembled systems. The 1,8-naphthyridine scaffold, particularly 2,7-diamido-1,8-naphthyridine (Napy), is a well-studied example that showcases the principles applicable to other isomers like 2,6-naphthyridine.

Napy units can form exceptionally stable quadruple hydrogen-bonded heterodimers with complementary molecules, such as 2-ureido-4[1H]-pyrimidinone (UPy). acs.orgacs.org The affinity between these partners is remarkably high, leading to strong interactions even in polar solvents. catenane.net This robust and specific recognition has been harnessed to construct supramolecular graft copolymers. acs.org In this approach, a polymer backbone containing Napy units can have UPy-functionalized side chains reversibly attached through hydrogen bonding. acs.org

Table 3: Hydrogen Bonding Systems Involving Naphthyridine Derivatives

| Naphthyridine Derivative | Complementary Unit | Interaction Type | Key Feature | Application | Ref. |

|---|---|---|---|---|---|

| 2,7-diamido-1,8-naphthyridine (Napy) | 2-ureido-4[1H]-pyrimidinone (UPy) | Quadruple hydrogen bonding (DDAA:AADD) | High association constant and stability | Supramolecular graft copolymers | acs.org |

| 2,7-diamido-1,8-naphthyridine (N) | Ureido-pyrimidinone (U) | Quadruple hydrogen bonding | Kinetically controlled formation pathways | Multicomponent hydrogen-bonded systems | acs.org |

Rational Design of Supramolecular Assemblies and Molecular Switches

Furthermore, the inherent properties of the naphthyridine ring system lend themselves to the creation of molecular switches. These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or an electric field. nih.govresearchgate.net The ability to control the electronic and structural properties of 2,6-naphthyridin-3-amine derivatives through chemical modification allows for the fine-tuning of their switching behavior. nih.gov For instance, the reversible formation of hydrogen bonds is a common mechanism for controlling molecular assembly and can be triggered by an external electric field to switch the state of 2D networks. nih.gov The design of these systems often involves a synergistic combination of adsorbate-adsorbate and adsorbate-substrate interactions. nih.gov

Photophysical Characterization and Optoelectronic Materials Research

Derivatives of 2,6-naphthyridine, including those related to 2,6-naphthyridin-3-amine, have garnered significant interest for their photophysical properties and potential applications in optoelectronic materials. researchgate.net

Absorption and Emission Properties of 2,6-Naphthyridin-3-amine Derivatives

Derivatives of naphthyridines exhibit interesting absorption and emission characteristics. For example, pyrrolo[3,2-c] researchgate.netnaphthyridin-11(10H)-one derivatives have been shown to absorb light in the near-visible region (331-392 nm) and emit in the visible region (421-492 nm). The specific wavelengths of maximum absorption and emission are influenced by the nature of the substituents on the naphthyridine core. For instance, electron-donating groups can cause a red-shift (bathochromic shift) in the emission maximum, while electron-accepting groups can lead to a blue-shift.

Similarly, 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones show maximum absorption between 320 nm and 386 nm, which is attributed to a π→π* transition. nih.gov Their emission spectra, recorded in various polar aprotic solvents, show bands ranging from 458–502 nm. mdpi.com

Table 1: Absorption and Emission Data for Selected Naphthyridine Derivatives

| Compound Type | Solvent | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| Pyrrolo[3,2-c] researchgate.netnaphthyridin-11(10H)-one derivatives | DMF | 331-392 | 421-492 |

| 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones | Acetone, THF, DMF, DMSO | 320-386 | 458-502 |

Fluorescence Quantum Yields and Solvatochromic Effects

Fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the potential of a compound in optoelectronic applications. For certain pyrrolo[3,2-c] researchgate.netnaphthyridin-11(10H)-one derivatives, quantum yields in the range of 0.23-0.34 have been reported, with some specific derivatives exhibiting values as high as 0.30, 0.31, and 0.34. Notably, the fluorescence quantum yields for these compounds were found to be largely independent of the solvent and pH. In another study on 1,6-naphthyridine (B1220473) derivatives, fluorescence quantum yields were found to be approximately 0.05-0.1 in different solvents. nih.gov

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is another important characteristic. Many naphthyridine derivatives exhibit solvatochromic effects, where the emission wavelength shifts with the polarity of the solvent. researchgate.netresearchgate.net For instance, some 4,8-substituted 1,5-naphthyridines show a strongly solvent-dependent emission band that shifts to longer wavelengths as the solvent polarity increases. researchgate.net This phenomenon is often attributed to differences in the dipole moments of the molecule in its ground and excited states and their stabilization by solvent molecules. researchgate.net Similarly, 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones exhibit a remarkable change in emissivity depending on the solvent's polarity. nih.gov

Table 2: Fluorescence Quantum Yields of Naphthyridine Derivatives

| Compound Type | Quantum Yield (Φf) |

|---|---|

| Pyrrolo[3,2-c] researchgate.netnaphthyridin-11(10H)-one derivatives | 0.23 - 0.34 |

| 1,6-Naphthyridine derivatives | ~0.05 - 0.1 |

Potential as Fluorophores in Organic Optoelectronic Devices

The combination of high thermal stability, significant fluorescence, and tunable photophysical properties makes 2,6-naphthyridin-3-amine derivatives and related compounds promising candidates for use as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their rigid and stable fused heterocyclic systems are well-suited for such applications. The ability to emit light in the visible spectrum upon excitation makes them valuable as organic fluorophores.

Development of Chemical Sensors and Probes

The responsive nature of the fluorescence of 2,6-naphthyridin-3-amine derivatives to their chemical environment has been harnessed for the development of chemical sensors and probes.

Amine Sensing Mechanisms Based on Fluorescence Changes

Derivatives of naphthyridines have been designed to act as fluorescent sensors for amines. nih.gov The sensing mechanism often relies on a chemical interaction between the fluorophore and the amine, which results in a detectable change in the fluorescence signal. nih.gov For example, a 1,5-naphthyridine (B1222797) derivative featuring trifluoromethyl groups and a chlorine atom has demonstrated strong solvatochromic fluorescence. nih.gov In the presence of various amines, such as ethylamine, diethylamine, and aniline, this compound exhibits significant bathochromic shifts in its fluorescence. nih.gov This response is attributed to the formation of an exciplex (an excited-state complex) between the naphthyridine derivative and the amine. researchgate.net This principle allows for the fabrication of sensors capable of identifying different types of amines. researchgate.net The interaction with amines can lead to a "turn-on" fluorescence response or a colorimetric change, making them useful for visual detection. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Accessibility and Functionalization

The development of efficient and versatile synthetic methods is paramount for the widespread application of 2,6-naphthyridin-3-amine. While traditional methods exist, current research is focused on creating more sustainable, efficient, and scalable protocols.

A significant advancement lies in the adoption of green chemistry principles. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering advantages such as shorter reaction times, higher yields, and the use of environmentally benign solvents or even solvent-free conditions. derpharmachemica.commdpi.com For instance, a microwave-promoted synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been developed, highlighting an efficient and eco-friendly approach. derpharmachemica.com This method allows for the rapid generation of the core structure, which can be further elaborated.

Multi-component reactions (MCRs) represent another promising strategy, enabling the construction of complex molecular architectures in a single step from simple precursors. A novel four-component strategy has been described for the efficient synthesis of unprecedented dipyrazolo-fused 2,6-naphthyridines, demonstrating the power of MCRs in generating structural diversity. acs.org Similarly, a sequential three-component reaction under microwave irradiation has been developed for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, a strategy that could potentially be adapted for the 2,6-naphthyridine scaffold. nih.gov

Furthermore, the development of robust and concise synthetic protocols for accessing key intermediates on a multigram scale is crucial for facilitating broader research and application. researchgate.net This includes the intramolecular cyclization of precursors like 3-cyanomethylpyridine-4-carbonitrile to form the 3-amino-2,6-naphthyridine skeleton. researchgate.net The exploration of novel catalytic systems, such as rhodium-catalyzed [2+2+2] cycloadditions, also provides a direct route to functionalized pyridine-containing compounds that serve as precursors to 2,6-naphthyridine derivatives. researchgate.net

The functionalization of the pre-formed 2,6-naphthyridine ring is another critical area of research. Modern catalytic methods, particularly palladium- and cobalt-catalyzed cross-coupling reactions, have proven effective for introducing a wide range of substituents. acs.orgnih.gov These reactions allow for the regioselective introduction of alkyl and aryl groups, which is essential for tuning the electronic and photophysical properties of the final molecules. acs.org Direct ring metalation techniques, using reagents like TMPMgCl∙LiCl, offer a powerful method for regioselective functionalization at specific positions on the naphthyridine core, enabling the synthesis of complex derivatives that would be difficult to access through other means. beilstein-journals.orgd-nb.info

| Synthetic Strategy | Key Features | Example Precursors/Reagents | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid, efficient, environmentally friendly. derpharmachemica.com | 4-Cyano-3-pyridylacetonitrile, hydrogen bromide. derpharmachemica.com | Reduced reaction times, higher yields, green chemistry alignment. derpharmachemica.com |

| Multi-Component Reactions | One-pot synthesis of complex molecules. acs.org | 3,5-Diarylidenepiperidin-4-one, malononitrile, amines. nih.gov | High atom economy, operational simplicity, rapid library generation. nih.gov |

| Intramolecular Cyclization | Formation of the core heterocyclic structure. researchgate.net | 3-Cyanomethylpyridine-4-carbonitrile. researchgate.net | Access to the fundamental 3-amino-2,6-naphthyridine scaffold. researchgate.net |

| Catalytic Cross-Coupling | Functionalization of the naphthyridine ring. acs.org | Halogenated naphthyridines, organozinc reagents, CoCl₂ catalyst. acs.org | Broad substrate scope, regioselective C-C bond formation. acs.org |

| Direct Ring Metalation | Regioselective functionalization at specific C-H bonds. beilstein-journals.orgd-nb.info | 4-Bromobenzo[c] nih.govcdnsciencepub.comnaphthyridine, TMPMgCl∙LiCl. beilstein-journals.orgd-nb.info | Access to otherwise inaccessible substitution patterns. beilstein-journals.org |

Advanced Mechanistic Elucidation of Complex Reactions Involving 2,6-Naphthyridin-3-amine

A deeper understanding of the reaction mechanisms involving 2,6-naphthyridin-3-amine is crucial for optimizing existing synthetic routes and for the rational design of new transformations. Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in this endeavor.